3,4,5-Trimethoxyphenol is a natural product found in Diospyros eriantha, Tarenna attenuata, and other organisms with data available.
3,4,5-Trimethoxyphenol
CAS No.: 642-71-7
Cat. No.: VC21206068
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 642-71-7 |
---|---|
Molecular Formula | C9H12O4 |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 3,4,5-trimethoxyphenol |
Standard InChI | InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 |
Standard InChI Key | VTCDZPUMZAZMSB-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)O |
Appearance | Powder |
Introduction
Chemical Identity and Structure
3,4,5-Trimethoxyphenol is defined by ChEBI as "a member of the class of phenols that is phenol substituted by methoxy groups at positions 3, 4 and 5" . With the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol, this compound is characterized by its phenolic hydroxyl group and three methoxy substituents arranged in a specific pattern on the benzene ring .
The compound is known by several synonyms including:
Its chemical structure features a benzene ring with a hydroxyl group at position 1 and methoxy groups at positions 3, 4, and 5. This arrangement of functional groups creates a unique electronic distribution that contributes to the compound's chemical reactivity and biological properties.
Physical and Chemical Properties
3,4,5-Trimethoxyphenol appears as a light yellow to beige or light brown crystalline powder or chunks . It exhibits specific physical properties that are important for its identification, handling, and applications.
Physical Properties
The key physical properties of 3,4,5-Trimethoxyphenol are summarized in the following table:
Chemical Properties and Identifiers
3,4,5-Trimethoxyphenol is characterized by several chemical properties that influence its behavior in various chemical reactions and biological systems:
Property | Value | Source |
---|---|---|
pKa | 9.72±0.23 (Predicted) | |
Solubility | Soluble in chloroform | |
Sensitivity | Light sensitive |
The compound is identified in chemical databases through various identifiers:
Identifier | Value | Source |
---|---|---|
CAS Number | 642-71-7 | |
MDL Number | MFCD00008389 | |
InChI Key | VTCDZPUMZAZMSB-UHFFFAOYSA-N | |
PubChem CID | 69505 | |
ChEBI | CHEBI:2760 | |
Beilstein Registry Number | 1958573 | |
SMILES | COC1=CC(=CC(=C1OC)OC)O |
Synthesis and Purification Methods
Synthesis Approaches
Several methods have been developed for the synthesis of 3,4,5-Trimethoxyphenol. According to patent information, one method involves using 3,4,5-trimethoxy compounds as starting materials, followed by diazotization reactions and rearrangements . The specific details of this process include reaction steps such as diazotization, which forms diazonium intermediates that undergo further transformation to yield the target compound .
Purification Techniques
The purification of 3,4,5-Trimethoxyphenol can be achieved through recrystallization from water, using approximately 10 times its weight of water. This process yields white needles with a melting point of 148°C . The acetyl derivative of 3,4,5-Trimethoxyphenol can be crystallized as elongated prisms from ethanol, with a melting point of 74°C .
Applications and Uses
3,4,5-Trimethoxyphenol serves several important functions across different fields, particularly in pharmaceutical research and organic synthesis:
Pharmaceutical Applications
The compound functions as a valuable intermediate in pharmaceutical research and development:
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It serves as a synthetic intermediate in the production of Thymonin (T413210)
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It is utilized in the synthesis of flavonoid compounds with potential antioxidant activity
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It contributes to drug development research in pharmaceutical industries
Other Industrial Applications
Beyond pharmaceuticals, 3,4,5-Trimethoxyphenol has applications in:
The compound's unique structure with three methoxy groups provides specific chemical properties that make it valuable in these diverse applications.
Biological Activities and Research Findings
Antioxidant Properties
Research has demonstrated that 3,4,5-Trimethoxyphenol possesses antioxidant properties. A study conducted by Matos, Miranda, et al. in 2008 investigated the thermochemical properties of 3,4,5-Trimethoxyphenol in relation to its antioxidant capacity . The findings suggest that the compound's structure, particularly the arrangement of the methoxy groups, contributes to its ability to neutralize free radicals.
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